2-(Ethoxycarbonyl)phenylzinc bromide
Overview
Description
2-(Ethoxycarbonyl)phenylzinc bromide is an organozinc compound with the molecular formula C9H9O2ZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Ethoxycarbonyl)phenylzinc bromide can be synthesized through the direct insertion of zinc into the corresponding aryl bromide in the presence of ethyl chloroformate. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process often includes purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxycarbonyl)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form biaryl compounds . It can also participate in nucleophilic addition reactions with carbonyl compounds .
Common Reagents and Conditions: Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products: The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(Ethoxycarbonyl)phenylzinc bromide is widely used in scientific research for its role in organic synthesis. It is employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals . In addition, it is used in the development of new materials and in the study of reaction mechanisms .
Mechanism of Action
The mechanism by which 2-(Ethoxycarbonyl)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound can transfer its phenyl group to an electrophile, facilitated by a palladium catalyst in cross-coupling reactions . The molecular targets and pathways involved include the activation of the palladium catalyst and the subsequent transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds:
- 2-Pyridylzinc bromide
- 2-Thienylzinc bromide
- Phenylzinc bromide
Uniqueness: Compared to similar compounds, 2-(Ethoxycarbonyl)phenylzinc bromide offers unique reactivity due to the presence of the ethoxycarbonyl group, which can influence the electronic properties of the phenyl ring and enhance its nucleophilicity. This makes it particularly useful in specific cross-coupling reactions where other organozinc compounds may not be as effective .
Properties
IUPAC Name |
bromozinc(1+);ethyl benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSRESIMIGVTLH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=[C-]1.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131379-40-3 | |
Record name | Bromo[2-(ethoxycarbonyl-κO)phenyl-κC]zinc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131379-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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